BMS-470539

Description

Propriétés

IUPAC Name |

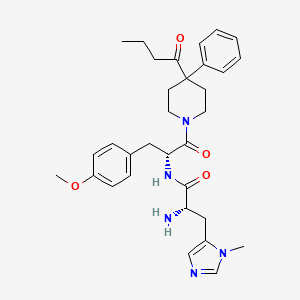

(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O4/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39)/t27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULVVTHHUIIMRL-WUFINQPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432747 | |

| Record name | BMS 470539 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457893-92-4 | |

| Record name | 1-[1-(3-Methyl-L-histidyl-O-methyl-D-tyrosyl)-4-phenyl-4-piperidinyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=457893-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS 470539 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-470539 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSN3ADT27Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-470539

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the core mechanism of action of BMS-470539, a potent and selective small-molecule agonist for the Melanocortin-1 Receptor (MC1R). It details the compound's engagement with its target, the subsequent intracellular signaling cascades, and its ultimate anti-inflammatory and neuroprotective effects, supported by quantitative data and experimental methodologies.

Introduction to this compound

This compound is an experimental small-molecule drug identified for its potent and highly selective full agonism of the MC1 receptor.[1] Developed to mimic the central pharmacophore of natural melanocortins, it has become a critical tool for investigating the role of MC1R in immunomodulation and inflammatory processes.[1] Its high selectivity for MC1R over other melanocortin receptor subtypes (MC3R, MC4R, MC5R) and favorable pharmacokinetic profile make it a valuable compound for both in vitro and in vivo studies.[2][3] The primary therapeutic potential of this compound lies in its robust anti-inflammatory properties, which have been demonstrated in various preclinical models of inflammation.[4][5]

Core Mechanism of Action: MC1R Activation and cAMP Signaling

The primary mechanism of action of this compound begins with its binding to and activation of the Melanocortin-1 Receptor (MC1R), a G protein-coupled receptor (GPCR) predominantly located on the surface of melanocytes and various immune cells.[6] As a full agonist, this compound triggers a conformational change in the MC1R, leading to the activation of the associated Gs alpha subunit. This initiates a canonical signaling cascade:

-

Adenylate Cyclase Activation: The activated Gs protein stimulates adenylate cyclase (AC).

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[6][7]

-

Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).[6][7]

This MC1R/cAMP/PKA signaling axis is the foundational pathway through which this compound exerts its downstream effects.[7][8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats | springermedizin.de [springermedizin.de]

The Discovery and Synthesis of BMS-470539: A Potent and Selective MC1 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-470539 is a potent and highly selective small-molecule agonist of the Melanocortin-1 receptor (MC1R), a key G-protein coupled receptor (GPCR) involved in the regulation of inflammation and pigmentation. Discovered in 2003 by researchers at Bristol-Myers Squibb, this compound was developed as a molecular probe to elucidate the role of MC1R in immunomodulation and has since been widely used in preclinical studies investigating its anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for professionals in the field of drug discovery and development.

Discovery and Lead Optimization

The discovery of this compound stemmed from a focused effort to identify non-peptide agonists for the MC1 receptor. The design strategy was centered on mimicking the essential His-Phe-Arg-Trp pharmacophore of the endogenous melanocortin peptides.[2] This led to the exploration of tyrosine-based scaffolds, culminating in the identification of this compound as a lead compound with a favorable pharmacological profile.

The lead optimization process involved systematic modifications of the initial hits to improve potency, selectivity, and pharmacokinetic properties. While specific details of the high-throughput screening campaign are not extensively published, the structure-activity relationship (SAR) studies focused on optimizing the substituents on the piperidine (B6355638) ring and the amino acid-like fragments to achieve high affinity and selectivity for the MC1R.

Synthesis of this compound

While the detailed, step-by-step synthesis with reaction yields is not fully available in the public domain, the general synthetic approach for this compound involves a multi-step sequence. The core structure is assembled through standard peptide coupling and organic synthesis techniques. A plausible synthetic scheme, based on the structure of the final compound, is outlined below.

It is important to note that the following is a representative synthesis and may not reflect the exact process used by the original discovery team.

Synthetic Scheme Overview

Caption: A representative synthetic workflow for this compound.

Biological Activity and Selectivity

This compound is a potent agonist of the human and murine MC1 receptors. Its biological activity has been characterized through various in vitro assays.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Assay | Value | Reference |

| EC50 | Human | cAMP Accumulation | 16.8 nM | [1] |

| Murine | cAMP Accumulation | 11.6 nM | [1] | |

| IC50 | Human | Competitive Binding | 120 nM | [3] |

A key feature of this compound is its high selectivity for the MC1 receptor over other melanocortin receptor subtypes. This selectivity is crucial for minimizing off-target effects and for its use as a specific pharmacological tool.

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Activity |

| MC1R | Full Agonist |

| MC3R | No significant activity |

| MC4R | Very weak partial agonist |

| MC5R | Very weak partial agonist |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in preclinical models, demonstrating good bioavailability and a relatively short half-life.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Species | Route of Administration | Value | Reference |

| Bioavailability | Not Specified | Subcutaneous (S.C.) | 100% | [2] |

| Elimination Half-life (t1/2) | Not Specified | Not Specified | 1.7 hours | [2] |

Signaling Pathway

This compound exerts its effects by activating the MC1 receptor, which is coupled to the Gαs subunit of heterotrimeric G proteins. This activation initiates a downstream signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).

Caption: The MC1R signaling pathway activated by this compound.

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon the research conducted on this compound. Below are generalized methodologies for key assays used in its characterization.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound for a specific receptor.

-

Cell Culture: HEK293 cells stably expressing the human MC1 receptor are cultured in appropriate media.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Assay Protocol:

-

Membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-NDP-α-MSH) and varying concentrations of the unlabeled test compound (this compound).

-

The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using a gamma counter.

-

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a hallmark of Gαs-coupled GPCR activation.

-

Cell Culture: CHO or HEK293 cells expressing the MC1 receptor are seeded in multi-well plates.

-

Assay Protocol:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with varying concentrations of the agonist (this compound).

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

-

Data Analysis: The EC50 value is determined by plotting the cAMP concentration against the agonist concentration and fitting the data to a sigmoidal dose-response curve.

NF-κB Transcriptional Reporter Assay

This assay is used to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the activation of the NF-κB signaling pathway.

-

Cell Culture: A suitable cell line (e.g., melanoma cells endogenously expressing MC1R) is stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Assay Protocol:

-

The transfected cells are treated with the test compound (this compound) for a defined period.

-

The cells are then stimulated with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.

-

After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

-

-

Data Analysis: The inhibitory effect of the compound is determined by comparing the luciferase activity in treated versus untreated, stimulated cells.

Caption: A generalized workflow for the discovery and evaluation of this compound.

Conclusion

This compound represents a significant milestone in the development of small-molecule modulators of melanocortin receptors. Its high potency and selectivity for the MC1 receptor have made it an invaluable tool for investigating the role of this receptor in inflammation and other physiological processes. The information presented in this technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the continued exploration of MC1R agonists for therapeutic applications. Further research into the detailed synthetic route and advanced preclinical and clinical studies will be crucial for translating the therapeutic potential of this class of compounds into novel treatments for inflammatory diseases.

References

An In-depth Technical Guide on the Anti-inflammatory Properties of BMS-470539

Executive Summary: BMS-470539 is a potent and highly selective small-molecule agonist for the melanocortin-1 receptor (MC1R).[1] Developed as a research tool to probe the immunomodulatory functions of MC1R, it has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo models.[1][2] Mechanistically, this compound activates the MC1R, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4] This cascade initiates downstream signaling that inhibits key pro-inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), resulting in reduced production of inflammatory cytokines and decreased leukocyte infiltration.[2][5] This document provides a comprehensive overview of the core mechanism, quantitative efficacy, and key experimental protocols used to characterize the anti-inflammatory profile of this compound.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively binding to and activating the MC1R, a G-protein coupled receptor.[2] This activation triggers a canonical signaling pathway that is central to its immunomodulatory function.

1.1 MC1R-cAMP-PKA Signaling Cascade: Upon binding to MC1R, this compound induces a conformational change in the receptor, activating the associated Gs alpha subunit of the G-protein complex. This stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[3] The elevation of intracellular cAMP is a primary step in the signaling cascade.[5][6] Increased cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).[3][7] The activated PKA then phosphorylates various downstream target proteins, including transcription factors, to modulate gene expression and cellular responses.[3][7][8]

1.2 Downstream Modulation of Inflammatory Pathways: The anti-inflammatory effects are largely mediated by the inhibition of two major pro-inflammatory signaling pathways:

-

NF-κB Pathway: Activation of the MC1R pathway by this compound leads to the inhibition of the NF-κB pathway.[2][7] It has been shown to prevent the nuclear translocation of NF-κB in response to inflammatory stimuli like TNF-α and lipopolysaccharide (LPS), thereby preventing the transcription of genes encoding pro-inflammatory cytokines.[2][5]

-

MAPK Pathway: this compound has been observed to attenuate the phosphorylation of key MAPKs, including p38, ERK1/2, and JNK, in neutrophils stimulated by LPS.[2][7]

In neuroinflammatory contexts, the MC1R/cAMP/PKA pathway has been shown to activate the nuclear receptor related 1 protein (Nurr1), which contributes to its neuroprotective and anti-inflammatory effects.[3][7][8] Furthermore, activation of melanocortin receptors can induce the expression of the anti-inflammatory and pro-resolving enzyme heme oxygenase-1 (HO-1).[9][10][11]

Quantitative Data Presentation

The potency and efficacy of this compound have been quantified in various assays and models.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/Receptor | Value (nM) | Assay Type | Reference |

| EC₅₀ | Human MC1R | 16.8 | cAMP Accumulation | [5][6][12] |

| Human MC1R | 28 | cAMP Accumulation | [7][13] | |

| Murine MC1R | 11.6 | cAMP Accumulation | [5][6][12] | |

| IC₅₀ | MC1R | 120 | Not Specified | [13][14] |

| Selectivity | Human MC3R | No activation | cAMP Accumulation | [13] |

| Human MC4R | Very weak partial agonist | cAMP Accumulation | [13] | |

| Human MC5R | Very weak partial agonist | cAMP Accumulation | [13] |

Table 2: In Vivo Efficacy in Murine Models

| Model | Parameter Measured | Dose | Efficacy | Reference |

| LPS-Induced Endotoxemia | TNF-α Production | ~10 µmol/kg (s.c.) | ED₅₀ | [5][6][12] |

| TNF-α Production | 100 µmol/kg | 92% inhibition | [7] | |

| LPS-Induced Lung Inflammation | Leukocyte Infiltration | 15 µmol/kg | 45% reduction | [5][6] |

| Delayed-Type Hypersensitivity | Paw Swelling | Not Specified | 59% reduction | [5][6] |

| Ischemia-Reperfusion | Leukocyte Adhesion & Emigration | 2.05-18.47 mg/kg (i.v.) | Dose-dependent inhibition | [9][13] |

| Tissue Chemokines (CXCL1, CCL2) | 18.47 mg/kg (i.v.) | Inhibition of expression | [9][13] |

Table 3: Pharmacokinetic Properties in Mice

| Parameter | Value | Route of Administration | Reference |

| Half-life (t₁/₂) | 1.7 hours | Subcutaneous | [2][5][6] |

| Pharmacodynamic Half-life | ~8 hours | Subcutaneous | [5][6][12] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the activity of this compound. The following are summaries of key experimental protocols used in its characterization.

Protocol: NF-κB Luciferase Reporter Assay

-

Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

-

Cell Line: Human melanoma cell line (e.g., HBL) endogenously expressing MC1R, stably transfected with a luciferase reporter construct driven by an NF-κB response element.[5][13]

-

Methodology:

-

Cells are plated in multi-well plates and allowed to adhere.

-

Cells are pre-treated with varying concentrations of this compound for a specified time.

-

Inflammation is induced by adding a constant concentration of TNF-α (e.g., 0.5 ng/mL).[13]

-

After incubation (e.g., 6-8 hours), cells are lysed.

-

Luciferase substrate is added to the lysate, and luminescence is measured using a luminometer.

-

Data is normalized to control wells (TNF-α stimulation without this compound) to determine the dose-dependent inhibition of NF-κB activity.[5][13]

-

Protocol: Intravital Microscopy of Leukocyte Trafficking

-

Objective: To visualize and quantify the effect of this compound on leukocyte-endothelial interactions in real-time within a living animal.[9]

-

Animal Model: Anesthetized mice (e.g., C57BL/6 wild-type and MC1R-deficient e/e mice for specificity).[9]

-

Methodology:

-

Surgical Preparation: The mesenteric or cremasteric microcirculation is exteriorized and prepared for microscopic observation. A catheter is placed in the jugular vein for intravenous administration of the compound.[9]

-

Inflammatory Stimulus: Inflammation is induced locally, for example, by subjecting the superior mesenteric artery to ischemia (e.g., 35 min) followed by reperfusion (e.g., 90 min) or by superfusion with platelet-activating factor (PAF).[9]

-

Treatment: this compound (e.g., 2.05-18.47 mg/kg) or vehicle (PBS) is administered intravenously before or after the inflammatory stimulus.[9]

-

Data Acquisition: Post-capillary venules (20-40 µm diameter) are observed under a microscope, and video recordings are made at set time points.[9]

-

Offline Analysis: Video recordings are analyzed frame-by-frame to quantify key parameters: number of rolling leukocytes, leukocyte rolling velocity, number of adherent leukocytes (stationary for >30s), and number of emigrated leukocytes in the perivascular tissue.[9]

-

Protocol: Hypoxic-Ischemic (HI) Brain Injury Model

-

Objective: To assess the neuroprotective and anti-inflammatory effects of this compound in a neonatal brain injury model.[3]

-

Animal Model: 10-day-old Sprague-Dawley rat pups.[3]

-

Methodology:

-

HI Induction: Pups undergo ligation of the right common carotid artery, followed by exposure to a hypoxic environment (e.g., 8% oxygen) for 2.5 hours.[3]

-

Treatment: this compound (e.g., 160 µg/kg) or vehicle is administered intranasally 1 hour after the start of HI.[3]

-

Outcome Assessment: At a defined endpoint (e.g., 48 hours post-HI), animals are assessed.

-

Analysis:

-

Neurobehavioral Tests: To evaluate functional deficits.[3]

-

Infarct Area: Brains are sectioned and stained with TTC to measure the size of the infarct.[15]

-

Western Blot: Brain tissue homogenates are used to quantify protein levels of MC1R, cAMP, p-PKA, Nurr1, apoptotic markers (Bax, Bcl-2), and oxidative stress markers.[3]

-

Immunohistochemistry: Brain sections are stained to identify the localization and number of inflammatory cells and apoptotic neurons (e.g., cleaved caspase-3).[3]

-

-

Summary of Anti-Inflammatory Properties

The collective evidence demonstrates that selective activation of MC1R by this compound initiates a potent, multi-faceted anti-inflammatory response.

The key properties include:

-

Inhibition of Cytokine Production: Dose-dependently reduces the accumulation of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as chemokines like CXCL1 and CCL2.[2][5][9]

-

Reduction of Leukocyte Trafficking: Potently inhibits the adhesion and emigration of leukocytes at sites of inflammation without affecting the initial rolling phase.[9][13]

-

Neuroprotection: Attenuates neuroinflammation, oxidative stress, and neuronal apoptosis in models of brain injury.[3][8]

-

Chondroprotection: Protects chondrocytes from LPS-induced cell death and downregulates cartilage-degrading enzymes.[10][16]

Conclusion

This compound is a well-characterized, selective MC1R agonist that serves as an invaluable tool for studying the role of this receptor in inflammation. The data consistently demonstrates that MC1R activation triggers a potent anti-inflammatory cascade via the cAMP/PKA pathway, leading to the suppression of NF-κB and MAPK signaling. Its efficacy in diverse models, from acute cytokine release and leukocyte trafficking to complex neuroinflammation, underscores the potential of targeting MC1R for therapeutic intervention in inflammatory diseases. The detailed protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals exploring this pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oipub.com [oipub.com]

- 7. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects | MDPI [mdpi.com]

- 8. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats | springermedizin.de [springermedizin.de]

- 9. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist this compound dihydrochloride and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of melanocortin receptors induces cAMP-dependent hemeoxygenase-1 expression in murine macrophages : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound diHCl | melanocortin-1 receptor (MC-1R) agonist | CAS# 2341796-82-3 | InvivoChem [invivochem.com]

- 15. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iris.unina.it [iris.unina.it]

The Structure-Activity Relationship of BMS-470539: A Technical Guide for Drug Development Professionals

An in-depth analysis of the potent and selective melanocortin-1 receptor agonist, BMS-470539, reveals key structural determinants for its biological activity and offers insights for future drug design. This guide provides a comprehensive overview of its structure-activity relationship (SAR), detailed experimental protocols for key assays, and a visualization of its signaling pathway.

This compound is a small molecule agonist of the melanocortin-1 receptor (MC1R) that has demonstrated potent anti-inflammatory properties.[1] Its design was based on mimicking the central His-Phe-Arg-Trp pharmacophore of the natural melanocortin peptides.[2] The exploration of its structure-activity relationship has been pivotal in understanding the features that confer its high potency and selectivity for MC1R over other melanocortin receptor subtypes.

Core Structure-Activity Relationship (SAR)

The development of this compound involved systematic modifications of a known melanocortin-4 receptor (MC4R) agonist. The key to achieving high selectivity for MC1R lay in the optimization of the side chain. The following table summarizes the quantitative data from the initial discovery, highlighting the impact of structural changes on agonist activity at MC1R and selectivity against MC3R, MC4R, and MC5R.

| Compound | Structure | hMC1R EC50 (nM) | hMC3R EC50 (nM) | hMC4R EC50 (nM) | hMC5R EC50 (nM) |

| This compound (Compound 2) | [Image of this compound Structure] | 28 ± 12 | >10000 | 1800 ± 600 | 2000 ± 800 |

| Compound 1 | [Image of Compound 1 Structure] | 1600 ± 500 | >10000 | 120 ± 30 | 1000 ± 300 |

| Compound 3 | [Image of Compound 3 Structure] | 10 ± 4 | 240 ± 80 | 1.1 ± 0.4 | 12 ± 4 |

| Compound 4 | [Image of Compound 4 Structure] | 2.0 ± 0.8 | 1300 ± 400 | 70 ± 20 | 100 ± 30 |

Data sourced from Herpin et al., J. Med. Chem. 2003, 46(7), 1123-1126.

Key Observations from SAR Data:

-

High Potency of this compound at MC1R: With an EC50 of 28 nM, this compound demonstrates significant potency as an agonist for the human melanocortin-1 receptor.

-

Exceptional Selectivity: this compound exhibits remarkable selectivity for MC1R. It does not activate MC3R and is a very weak partial agonist at MC4R and MC5R, with EC50 values in the micromolar range.[1]

-

Impact of Side Chain Modifications: Comparison with its analogs reveals the critical role of the side chain in determining both potency and selectivity. For instance, the modifications in Compound 3 lead to a significant increase in potency across all tested receptors, but a drastic loss of selectivity for MC1R. Conversely, the structural alterations in Compound 1 result in a substantial decrease in potency at MC1R.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by activating the MC1R, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to the inhibition of the pro-inflammatory transcription factor, NF-κB.

Experimental Protocols

Detailed methodologies for the key experiments that established the structure-activity relationship of this compound are provided below.

Melanocortin Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to and activating a Gs-coupled receptor like MC1R.

Workflow Diagram:

Detailed Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human melanocortin receptors (MC1R, MC3R, MC4R, or MC5R) are cultured in appropriate media (e.g., DMEM with 10% FBS, penicillin, streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Cells are harvested and seeded into 384-well plates at a density of approximately 5,000-10,000 cells per well and incubated overnight.

-

Compound Preparation: Test compounds (this compound and its analogs) are serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to achieve a range of concentrations.

-

Assay Procedure:

-

The culture medium is removed from the cells.

-

Cells are incubated with the diluted compounds for 30 minutes at 37°C.

-

Following incubation, cells are lysed, and cAMP levels are measured using a commercially available kit (e.g., Cisbio HTRF cAMP dynamic 2 kit or PerkinElmer AlphaScreen cAMP assay kit) according to the manufacturer's instructions.

-

-

Data Analysis: The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve. The concentration-response curves are then plotted, and the EC50 values (the concentration of agonist that gives half-maximal response) are calculated using a four-parameter logistic equation.

NF-κB Reporter Assay

This assay is used to determine the inhibitory effect of this compound on the NF-κB signaling pathway, a key pathway in the inflammatory response.

Workflow Diagram:

Detailed Protocol:

-

Cell Line: An HBL melanoma cell line, which endogenously expresses MC1R, is stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Cell Plating: The reporter cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., at a final concentration of 0.5 ng/mL), to activate the NF-κB pathway.

-

Incubation: The plates are incubated for 5-6 hours to allow for luciferase gene expression.

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added. The resulting luminescence, which is proportional to the amount of luciferase produced and thus to NF-κB activity, is measured using a luminometer.

-

Data Analysis: The luminescence signal from treated cells is compared to that of cells stimulated with TNF-α alone to determine the percent inhibition of NF-κB activity by this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationship of this compound, the underlying signaling mechanisms, and the experimental protocols necessary to evaluate similar compounds. The insights gained from the SAR of this compound can inform the design of next-generation MC1R agonists with improved therapeutic profiles.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BMS-470539

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-470539 is a potent and highly selective small-molecule full agonist of the melanocortin-1 receptor (MC1R).[1][2] Primarily investigated in preclinical settings, it has demonstrated significant anti-inflammatory properties across a range of models. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details the experimental protocols used to generate this data, and illustrates the key signaling pathways involved. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug development and inflammatory disease.

Pharmacokinetics

Pharmacokinetic data for this compound is primarily derived from studies in murine models. The available information indicates rapid absorption and a relatively short half-life following subcutaneous administration.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Species/Model | Administration Route | Dose | Source |

| Half-life (t½) | 1.7 hours | BALB/c mice | Subcutaneous | Not specified | [3][4] |

| Maximum Concentration (Cmax) | 11 µM | Mice | Subcutaneous | 33 µmol/kg | [5][6] |

| Bioavailability | 100% | Not specified | Subcutaneous | Not specified | [2] |

Routes of Administration: this compound has been evaluated via several routes of administration in preclinical studies, including subcutaneous, intravenous, and intranasal, to assess its systemic and targeted therapeutic effects.[2][7][8]

Pharmacodynamics

This compound exerts its effects by selectively activating the MC1R, a G protein-coupled receptor known to play a crucial role in regulating inflammation.[1][2]

Table 2: Summary of In Vitro Pharmacodynamic Properties of this compound

| Parameter | Value | Assay System | Source |

| EC50 (human MC1R) | 16.8 nM | cAMP accumulation assay | [3][4] |

| EC50 (murine MC1R) | 11.6 nM | cAMP accumulation assay | [3][4] |

| IC50 | 120 nM | Not specified | [9] |

| Receptor Selectivity | No activation of MC3R; very weak partial agonist at MC4R and MC5R | Not specified | [9] |

Table 3: Summary of In Vivo Pharmacodynamic Effects of this compound in Murine Models

| Effect | Model | ED50 / Dose | Result | Source |

| Inhibition of TNF-α production | LPS-induced endotoxemia in BALB/c mice | ~10 µmol/kg (ED50) | Dose-dependent inhibition of TNF-α | [3][4] |

| Pharmacodynamic Half-life | LPS-induced TNF-α production in BALB/c mice | Not specified | ~8 hours | [3][4] |

| Reduction of Leukocyte Infiltration | LPS-induced lung inflammation | 15 µmol/kg | 45% reduction in leukocyte infiltration | [3][4] |

| Anti-inflammatory Effect | Delayed-type hypersensitivity | Not specified | 59% reduction in paw swelling | [3][4] |

| Inhibition of Leukocyte Trafficking | Ischemia-reperfusion induced inflammation | 6.16 and 18.47 mg/kg (i.v.) | Dose-dependent inhibition of leukocyte adhesion and emigration | [8] |

| Neuroprotection | Neonatal hypoxic-ischemic rat model | 160 µg/kg (intranasal) | Improved neurological deficits and reduced infarct area | [9] |

Signaling Pathways

Activation of the MC1R by this compound initiates a signaling cascade that ultimately suppresses inflammatory responses. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade interferes with the pro-inflammatory NF-κB signaling pathway, a central regulator of inflammatory gene expression.

Caption: Signaling pathway of this compound via the MC1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacodynamic evaluation of this compound.

cAMP Accumulation Assay

This assay quantifies the ability of this compound to stimulate the production of intracellular cAMP following MC1R activation.

Caption: Workflow for the cAMP accumulation assay.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[3] Cells are transiently transfected with plasmids encoding either the human or murine MC1R using a suitable transfection reagent like Lipofectamine 3000.[3]

-

Assay Preparation: 24 hours post-transfection, cells are harvested and seeded into 96-well plates.[3]

-

Equilibration: The culture medium is removed, and cells are equilibrated in a cAMP buffer (e.g., 1x HBSS, 24 mM HEPES, 0.1% BSA, 3.96 mM NaHCO₃, 1 mM MgSO₄, 1.3 mM CaCl₂) supplemented with a suitable detection reagent, such as d-luciferin for bioluminescence-based assays.[3]

-

Compound Addition: Cells are treated with a serial dilution of this compound or a control agonist.

-

Incubation: The plate is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 28-37°C) to allow for cAMP production.[3]

-

Detection: The amount of intracellular cAMP is quantified. For bioluminescent assays, the plate is read on a luminometer.[3] For other methods, such as HTRF-based assays, lysis buffer and detection reagents are added before reading on a compatible plate reader.

-

Data Analysis: The resulting signal is plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis.

NF-κB Luciferase Reporter Assay

This assay measures the inhibitory effect of this compound on the NF-κB signaling pathway, typically activated by an inflammatory stimulus like TNF-α.

Methodology:

-

Cell Line: A human melanoma cell line endogenously expressing MC1R is stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements.[1][10]

-

Cell Seeding: The reporter cells are seeded into 96-well plates and allowed to adhere overnight.[1]

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified duration.

-

Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for a defined period (e.g., 6-7 hours).[1][11]

-

Cell Lysis: The medium is removed, and cells are lysed using a passive lysis buffer.[1]

-

Luciferase Assay: A luciferase assay reagent containing the substrate (e.g., luciferin) is added to the cell lysate.[12]

-

Detection: The luminescence, which is proportional to the luciferase activity and thus NF-κB activation, is measured using a luminometer.[12]

-

Data Analysis: The inhibitory effect of this compound is calculated by comparing the luminescence in treated wells to that in wells stimulated with TNF-α alone.

In Vivo LPS-Induced TNF-α Production

This in vivo model assesses the ability of this compound to suppress systemic inflammation induced by lipopolysaccharide (LPS).

Methodology:

-

Animals: BALB/c mice are commonly used for this model.[13][14]

-

Compound Administration: Mice are administered this compound (e.g., via subcutaneous injection) at various doses.

-

LPS Challenge: After a specified pre-treatment time, mice are challenged with an intraperitoneal injection of LPS (e.g., 10-15 mg/kg).[13][15]

-

Blood Collection: At a time point corresponding to the peak of TNF-α production (typically 1-2 hours post-LPS challenge), blood samples are collected.[16]

-

TNF-α Measurement: Serum is prepared from the blood samples, and the concentration of TNF-α is determined using a specific enzyme-linked immunosorbent assay (ELISA).[15]

-

Data Analysis: The percentage inhibition of TNF-α production is calculated for each dose of this compound compared to the vehicle-treated, LPS-challenged control group. The ED50 is then calculated.

Delayed-Type Hypersensitivity (DTH) Model

This model evaluates the effect of this compound on T-cell mediated inflammation.

Methodology:

-

Sensitization: On day 0, mice (e.g., C57BL/6) are sensitized by an intraperitoneal or subcutaneous injection of an antigen, such as methylated bovine serum albumin (mBSA) or Keyhole Limpet Hemocyanin (KLH), emulsified in Complete Freund's Adjuvant (CFA).[17][18]

-

Treatment: this compound or a vehicle control is administered to the mice, typically starting before the challenge phase.

-

Challenge: Several days after sensitization (e.g., day 7), one hind paw or ear is challenged with a subcutaneous injection of the same antigen in saline. The contralateral paw or ear is injected with saline as a control.[17][18]

-

Measurement: Paw or ear swelling is measured at various time points after the challenge (e.g., 24, 48, and 72 hours) using a plethysmometer or calipers.[2] The difference in swelling between the antigen-challenged and saline-injected sites represents the DTH response.

-

Data Analysis: The effect of this compound is determined by comparing the DTH response in the treated group to that of the vehicle-treated group.

Intravital Microscopy of Leukocyte Trafficking

This technique allows for the direct visualization and quantification of leukocyte-endothelial interactions in the microcirculation in response to an inflammatory stimulus and the effect of this compound.

Caption: Workflow for intravital microscopy of the cremaster muscle.

Methodology:

-

Animal Preparation: A mouse is anesthetized, and the cremaster muscle is surgically exteriorized and prepared for observation under an intravital microscope.[5][19] The tissue is continuously superfused with a physiological salt solution.

-

Treatment: this compound or vehicle is administered intravenously.[8]

-

Inflammatory Stimulus: Inflammation is induced, for example, by superfusing the cremaster muscle with platelet-activating factor (PAF) or by subjecting the tissue to ischemia-reperfusion.[8]

-

Image Acquisition: Post-capillary venules are observed, and video recordings are made to capture the dynamics of leukocyte rolling, adhesion to the endothelium, and emigration into the surrounding tissue.[20]

-

Data Analysis: The number of rolling, adherent, and emigrated leukocytes is quantified from the video recordings. Parameters such as rolling velocity and flux are also determined. The effects of this compound are assessed by comparing these parameters to the vehicle-treated control group.

Clinical Trials

A thorough search of clinical trial registries, including ClinicalTrials.gov, did not yield any registered clinical trials for this compound.[21] This suggests that, to date, this compound has been utilized as a preclinical research tool to investigate the role of the MC1R in inflammation and has not progressed into human clinical development.

Conclusion

This compound is a valuable pharmacological tool that has been instrumental in elucidating the anti-inflammatory role of the melanocortin-1 receptor. Its potent and selective agonist activity has been demonstrated in a variety of in vitro and in vivo models of inflammation. The preclinical data suggest a favorable pharmacodynamic profile, characterized by the effective suppression of key inflammatory mediators and cellular processes. While comprehensive pharmacokinetic and metabolic data in the public domain are limited, the existing information provides a solid foundation for its use in experimental research. The detailed protocols provided herein offer a guide for the consistent and reproducible evaluation of this compound and other MC1R agonists in a research setting.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. Activated, Pro-Inflammatory Th1, Th17, and Memory CD4+ T Cells and B Cells Are Involved in Delayed-Type Hypersensitivity Arthritis (DTHA) Inflammation and Paw Swelling in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using Intravital Microscopy to Study the Role of MIF in Leukocyte Trafficking In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 7. Intravital microscopy (2022) [scispace.com]

- 8. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Establishment and characterization of a sustained delayed-type hypersensitivity model with arthritic manifestations in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biocytogen.com [biocytogen.com]

- 19. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Intravital Microscopy of the Microcirculation in the Mouse Cremaster Muscle for the Analysis of Peripheral Stem Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

The Immunomodulatory Role of BMS-470539: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-470539 is a potent and highly selective small-molecule agonist of the Melanocortin 1 Receptor (MC1R), a key regulator of inflammation and pigmentation.[1] This technical guide provides an in-depth overview of the immunomodulatory functions of this compound, summarizing its mechanism of action, key experimental findings, and relevant signaling pathways. Quantitative data from various studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of its core functions.

Introduction

The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), plays a crucial role in a diverse range of physiological processes, including inflammation, pigmentation, and energy homeostasis.[2] The Melanocortin 1 Receptor (MC1R) has emerged as a particularly attractive therapeutic target due to its significant involvement in modulating immune responses.[3] this compound was developed as a selective agonist for MC1R to explore and harness its anti-inflammatory potential.[1] This document serves as a technical resource for professionals in the field of immunology and drug development, offering a detailed examination of the immunomodulatory effects of this compound.

Mechanism of Action

This compound exerts its immunomodulatory effects by selectively binding to and activating MC1R.[4] MC1R is a Gs protein-coupled receptor, and its activation by this compound initiates a cascade of intracellular signaling events.[2] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][5] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA).[5] This MC1R/cAMP/PKA signaling axis is central to the anti-inflammatory actions of this compound, which include the inhibition of pro-inflammatory transcription factors such as NF-κB and the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

Quantitative Data on the Bioactivity of this compound

The following tables summarize the key quantitative data from various in vitro and in vivo studies, demonstrating the potency and efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/System | Value | Reference |

| EC50 (cAMP accumulation) | Human MC1R | 16.8 nM | [4] |

| EC50 (cAMP accumulation) | Murine MC1R | 11.6 nM | [4] |

| EC50 | CHO cells overexpressing human MC1R | 16.8 nM | [8] |

| EC50 | B16/F10 murine melanoma cells | 11.6 nM | [8] |

| IC50 | MC1R | 120 nM | [9] |

Table 2: In Vivo Efficacy of this compound

| Model | Parameter Measured | Dose | Effect | Reference |

| LPS-induced TNF-α production in BALB/c mice | TNF-α levels | ED50 ≈ 10 µmol/kg (s.c.) | Dose-dependent inhibition | [4] |

| LPS-induced lung inflammation in mice | Leukocyte infiltration | 15 µmol/kg | 45% reduction | [4] |

| Delayed-type hypersensitivity in mice | Paw swelling | 15 µmol/kg | 59% reduction | [4] |

| Ischemia-reperfusion in murine mesentery | Leukocyte emigration | 18.47 mg/kg (i.v.) | Rapid inhibition | [3] |

| Ischemia-reperfusion in murine mesentery | CXCL1 and CCL2 expression | 18.47 mg/kg (i.v.) | Inhibition | [3] |

Table 3: Effect of this compound on Cytokine Production in LPS-Stimulated Human Neutrophils

| Cytokine | This compound Concentration | % Reduction (Compared to LPS alone) | Reference |

| TNF-α | 1 µM | Significant reduction | [6] |

| TNF-α | 10 µM | Significant reduction | [6] |

| TNF-α | 100 µM | Significant reduction | [6] |

| IL-6 | 1 µM, 10 µM, 100 µM | Significant reduction | [6] |

| IL-1β | 10 µM, 100 µM | Significant reduction | [6] |

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are mediated through the modulation of key inflammatory signaling pathways.

Caption: Signaling pathway of this compound in immunomodulation.

Experimental Protocols

This section provides a detailed methodology for a key type of experiment used to characterize the anti-inflammatory effects of this compound.

In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Production in Mice

This protocol is adapted from studies investigating the in vivo efficacy of this compound.[4]

Objective: To determine the effect of this compound on LPS-induced production of pro-inflammatory cytokines, such as TNF-α, in mice.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

BALB/c mice (male, 8-10 weeks old)

-

Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

-

Blood collection tubes (e.g., heparinized)

-

Centrifuge

-

ELISA kit for murine TNF-α

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentrations.

-

Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle control, LPS only, LPS + various doses of this compound).

-

Dosing: Administer this compound or vehicle subcutaneously (s.c.) to the respective groups of mice.

-

LPS Challenge: After a predetermined time following this compound administration (e.g., 30 minutes), challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg).

-

Blood Collection: At the time of peak cytokine response (e.g., 1.5 hours post-LPS challenge), collect blood samples from the mice via cardiac puncture or another appropriate method.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Cytokine Measurement: Quantify the concentration of TNF-α in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on LPS-induced TNF-α production. Calculate the ED50 value.

Caption: Workflow for in vivo LPS-induced cytokine assay.

Conclusion

This compound is a selective MC1R agonist with potent anti-inflammatory properties demonstrated in a variety of preclinical models. Its ability to suppress the production of pro-inflammatory cytokines and inhibit leukocyte trafficking highlights its therapeutic potential for inflammatory disorders. The well-defined mechanism of action, centered on the MC1R/cAMP/PKA signaling pathway and its downstream effects on NF-κB and MAPK signaling, provides a solid foundation for further drug development. This technical guide consolidates the key findings and methodologies to support ongoing research and development efforts in the field of immunomodulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to BMS-470539 and the Melanocortin Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BMS-470539 is a potent and highly selective small-molecule agonist of the Melanocortin-1 Receptor (MC1R).[1] This technical guide provides a comprehensive overview of this compound, its interaction with the melanocortin signaling pathway, and its demonstrated anti-inflammatory properties. The document includes a detailed summary of its pharmacological data, in-depth experimental protocols for key assays, and visual representations of its mechanism of action and relevant biological pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of melanocortin receptors and the development of novel anti-inflammatory therapeutics.

Introduction to the Melanocortin System

The melanocortin system is a crucial signaling network involved in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function.[2][3] The system is composed of five G protein-coupled receptors (GPCRs) designated MC1R through MC5R, their endogenous peptide ligands (α-, β-, and γ-melanocyte-stimulating hormones [MSH], and adrenocorticotropic hormone [ACTH]), and endogenous antagonists.[2]

The MC1R is primarily expressed on melanocytes and various immune cells, including neutrophils, monocytes, and dendritic cells. Its activation is known to play a key role in regulating skin pigmentation and modulating inflammatory responses.[2] The signaling cascade initiated by MC1R activation typically involves the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[2] This pathway ultimately influences gene transcription and cellular function, contributing to the anti-inflammatory effects associated with MC1R agonism.

This compound: A Selective MC1R Agonist

This compound is a small-molecule compound designed to mimic the central His-Phe-Arg-Trp pharmacophore of endogenous melanocortins.[1] It has been identified as a potent and highly selective full agonist for both human and murine MC1R.[4] Its selectivity for MC1R over other melanocortin receptors, particularly MC3R, MC4R, and MC5R, makes it a valuable tool for elucidating the specific roles of MC1R in various physiological and pathological processes.[2][5]

Data Presentation

The following tables summarize the quantitative data for this compound, detailing its in vitro activity and in vivo efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | Species | Value (nM) | Assay | Reference |

| EC50 | MC1R | Human | 16.8 | cAMP Accumulation | [4] |

| MC1R | Murine | 11.6 | cAMP Accumulation | [4] | |

| MC1R | Human | 28 ± 12 | cAMP Accumulation | [2] | |

| IC50 | MC1R | Human | 120 | Not Specified | [5][6] |

| Receptor Selectivity | MC3R | Not Specified | No activation | Not Specified | [2][5] |

| MC4R | Not Specified | Very weak partial agonist | Not Specified | [5] | |

| MC5R | Not Specified | Very weak partial agonist | Not Specified | [5] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Model | Species | Administration | Dose | Effect | Reference |

| LPS-induced TNF-α Production | BALB/c Mice | Subcutaneous | ED50 ≈ 10 µmol/kg | Dose-dependent inhibition of TNF-α | [4] |

| LPS-induced Leukocyte Infiltration (Lung) | Mice | Subcutaneous | 15 µmol/kg | 45% reduction in leukocyte infiltration | [4] |

| Delayed-Type Hypersensitivity | Mice | Not Specified | Not Specified | 59% reduction in paw swelling | [4] |

| Leukocyte Trafficking (Ischemia-Reperfusion) | Mice | Intravenous | 18.47 mg/kg | Inhibition of cell adhesion and emigration | [7] |

| Pharmacokinetics | Not Specified | Not Specified | Not Specified | t1/2 = 1.7 hours | [1][4] |

| Not Specified | Not Specified | Not Specified | Pharmacodynamic t1/2 ≈ 8 hours | [4] |

Signaling Pathways and Mechanism of Action

The interaction of this compound with MC1R initiates a cascade of intracellular events that culminate in an anti-inflammatory response. The following diagrams illustrate the core signaling pathway and the proposed mechanism of action for this compound.

Caption: Melanocortin 1 Receptor (MC1R) signaling pathway activated by this compound.

Caption: Mechanism of anti-inflammatory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP) upon binding to MC1R.

Materials:

-

CHO-K1 cells stably expressing human or murine MC1R.

-

Assay medium: appropriate cell culture medium supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine) to prevent cAMP degradation.

-

This compound stock solution.

-

Forskolin (positive control).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit or similar).

-

96-well or 384-well microplates.

Procedure:

-

Cell Seeding: Seed the MC1R-expressing cells into microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control (forskolin) in assay medium.

-

Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence or luminescence) that is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the compound concentration. Calculate the EC50 value using a non-linear regression analysis.

NF-κB Luciferase Reporter Assay

This assay assesses the inhibitory effect of this compound on the activation of the NF-κB signaling pathway, a key pathway in inflammation.

Materials:

-

A suitable cell line (e.g., THP-1 or HEK293) stably transfected with an NF-κB-driven luciferase reporter construct.

-

Cell culture medium.

-

This compound stock solution.

-

An inflammatory stimulus (e.g., TNF-α or LPS).

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

96-well white, clear-bottom assay plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells into 96-well plates and allow them to attach.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells to activate the NF-κB pathway. Include control wells with no stimulus and stimulus alone.

-

Incubation: Incubate the plates for a period sufficient to induce luciferase expression (e.g., 5-6 hours).

-

Luciferase Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells). Plot the percentage of inhibition of NF-κB activity against the concentration of this compound to determine its inhibitory effect.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Intravital 2-photon imaging of leukocyte trafficking in beating heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BMS 470539 dihydrochloride | CAS 2341796-82-3 | BMS470539 | Tocris Bioscience [tocris.com]

- 7. The melanocortin MC1 receptor agonist this compound inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of BMS-470539: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-470539 is a potent and highly selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols for pivotal assays, and illustrating the associated signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug development and the study of inflammatory and neurodegenerative diseases.

Core Compound Properties

This compound was developed as a selective agonist for the MC1R, demonstrating significant anti-inflammatory, antioxidative, and anti-apoptotic properties in a variety of in vitro models.[2][3] Its selectivity and potency make it a valuable tool for investigating the therapeutic potential of MC1R activation.

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters that define the in vitro activity of this compound.

Table 1: Receptor Binding and Activation

| Parameter | Species | Value | Assay Type | Reference |

| EC50 | Human MC1R | 16.8 nM | cAMP Accumulation Assay | [4] |

| EC50 | Murine MC1R | 11.6 nM | cAMP Accumulation Assay | [4] |

| EC50 | Human MC1R | 28 nM | cAMP Accumulation Assay | [5][6] |

| IC50 | Human MC1R | 120 nM | Not Specified | [5] |

Table 2: Receptor Selectivity

| Receptor | Activity | Reference |

| MC3R | No activation | [5] |

| MC4R | Very weak partial agonist | [5] |

| MC5R | Very weak partial agonist | [5] |

Table 3: Anti-inflammatory Activity in Cell-Based Assays

| Cell Type | Stimulant | Measured Effect | Concentration of this compound | Reference |

| Human Neutrophils | Lipopolysaccharide (LPS) | Attenuated expression of TNF-α, IL-6 | 1 µM, 10 µM, 100 µM | [3] |

| Human Neutrophils | Lipopolysaccharide (LPS) | Attenuated expression of IL-1β | 10 µM, 100 µM | [3] |

| Human Melanoma Cells | Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent inhibition of NF-κB activation | Not Specified | [4] |

| C-20/A4 Chondrocytes | Lipopolysaccharide (LPS) | Attenuated reduction in cell viability | 10.0 µg/ml | [7][8] |

Key Signaling Pathways

This compound exerts its effects primarily through the activation of the MC1R, which subsequently modulates downstream signaling cascades.

cAMP/PKA/Nurr1 Signaling Pathway

Activation of MC1R by this compound leads to the upregulation of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[2][9] PKA then phosphorylates and activates the nuclear receptor related 1 protein (Nurr1). This pathway has been shown to be crucial for the anti-inflammatory and neuroprotective effects of this compound.[2][10]

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been demonstrated to attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][6] In LPS-stimulated neutrophils, this compound reduced the phosphorylation of p38, ERK1/2, and JNK, which are key components of the MAPK pathway.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments used to characterize this compound.

cAMP Accumulation Assay

This assay is fundamental to determining the agonistic activity of this compound at the MC1R.

Objective: To quantify the increase in intracellular cyclic AMP (cAMP) levels in response to this compound treatment.

Methodology:

-

Cell Culture: Human or murine cells engineered to express the MC1R are cultured to an appropriate density.

-

Compound Treatment: Cells are incubated with varying concentrations of this compound for a specified period. Forskolin is often used as a positive control to directly activate adenylyl cyclase.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular components, including cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The results are plotted as a dose-response curve to calculate the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.[4][7]

NF-κB Reporter Assay

This assay is employed to assess the anti-inflammatory activity of this compound by measuring its effect on NF-κB transcriptional activity.

Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway.

Methodology:

-

Cell Line: A human melanoma cell line (e.g., HBL) that endogenously expresses MC1R is stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Cell Treatment: The transfected cells are pre-treated with various concentrations of this compound before being stimulated with an inflammatory agent like TNF-α.

-

Luciferase Activity Measurement: After a set incubation period, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

-

Data Analysis: The inhibitory effect of this compound on TNF-α-induced NF-κB activation is quantified.[4][5]

Cytokine Release Assay

This assay measures the ability of this compound to suppress the production and release of pro-inflammatory cytokines from immune cells.

Objective: To quantify the inhibitory effect of this compound on the release of cytokines like TNF-α, IL-6, and IL-1β.

Methodology:

-

Cell Isolation: Primary immune cells, such as human neutrophils, are isolated from whole blood.

-

Cell Stimulation: The isolated cells are incubated with different concentrations of this compound in the presence or absence of a pro-inflammatory stimulus like LPS.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentrations of specific cytokines in the supernatant are measured using ELISA kits.

-

Data Analysis: The dose-dependent inhibition of cytokine release by this compound is determined.[3]

Conclusion

The in vitro characterization of this compound has established it as a potent and selective MC1R agonist with significant anti-inflammatory and cytoprotective properties. The data and protocols outlined in this guide provide a solid foundation for further research into its therapeutic applications and for the development of novel MC1R-targeting compounds. The consistent findings across various cell-based assays underscore the potential of MC1R activation as a therapeutic strategy for a range of inflammatory and neurodegenerative conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Attenuates Oxidative Stress and Neuronal Apoptosis via MC1R/cAMP/PKA/Nurr1 Signaling Pathway in a Neonatal Hypoxic-Ischemic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects | MDPI [mdpi.com]

- 7. iris.unina.it [iris.unina.it]

- 8. Novel anti-inflammatory and chondroprotective effects of the human melanocortin MC1 receptor agonist this compound dihydrochloride and human melanocortin MC3 receptor agonist PG-990 on lipopolysaccharide activated chondrocytes : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats | springermedizin.de [springermedizin.de]

In-depth Technical Guide: Preclinical Research Findings on BMS-470539

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-470539 is a potent and highly selective small-molecule agonist of the Melanocortin-1 receptor (MC1R) with demonstrated anti-inflammatory properties in a variety of preclinical models. This technical guide provides a detailed overview of the key preclinical findings for this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and mechanisms of action. The data presented herein underscore the therapeutic potential of selective MC1R activation for inflammatory diseases.

Core Pharmacological Profile

This compound was designed to mimic the pharmacophore of endogenous melanocortins, resulting in a compound with high affinity and selectivity for the MC1R.[1] Its primary mechanism of action is the activation of MC1R, which initiates a cascade of intracellular signaling events that collectively suppress inflammatory responses.

Quantitative Data Summary

The preclinical efficacy and properties of this compound are summarized in the following tables.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Assay System | Value (EC₅₀) |

| Potency | Human | cAMP Accumulation | 16.8 nM[2][3] |

| Potency | Murine | cAMP Accumulation | 11.6 nM[2][3] |

EC₅₀: Half maximal effective concentration

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Key Efficacy Endpoint | Dose | Result |

| LPS-Induced Endotoxemia | BALB/c Mice | Inhibition of TNF-α production | ~10 µmol/kg (s.c.) | ED₅₀[2][3] |

| LPS-Induced Lung Inflammation | Mice | Reduction in leukocyte infiltration | 15 µmol/kg (s.c.) | 45% reduction[2][3] |

| Delayed-Type Hypersensitivity | Mice | Reduction in paw swelling | Not specified | 59% reduction[2][3] |

| Neonatal Hypoxic-Ischemic Brain Injury | Rat | Attenuation of neuroinflammation | 160 µg/kg (intranasal) | Significant improvement in neurological deficits[4] |

ED₅₀: Half maximal effective dose; LPS: Lipopolysaccharide; s.c.: subcutaneous

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Species | Route | Value |

| Half-life (t½) | BALB/c Mice | Subcutaneous | 1.7 hours[2][3] |

| Pharmacodynamic Half-life | BALB/c Mice | Subcutaneous | ~8 hours[2][3] |

| Bioavailability | Not specified | Subcutaneous | 100%[5] |

Key Signaling Pathways

This compound modulates inflammatory responses primarily through two interconnected signaling pathways: the activation of the MC1R/cAMP/PKA/Nurr1 axis and the inhibition of pro-inflammatory MAPK and NF-κB signaling.

MC1R/cAMP/PKA/Nurr1 Pathway Activation

Activation of MC1R by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn upregulates the transcription factor Nurr1. This pathway is crucial for the neuroprotective and anti-inflammatory effects observed in models of neonatal hypoxic-ischemic brain injury.[4][6]

Inhibition of MAPK and NF-κB Pathways

This compound has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) pathway in response to inflammatory stimuli like LPS.[7] By inhibiting these key pro-inflammatory signaling hubs, this compound reduces the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][7]

References

- 1. accjournal.org [accjournal.org]

- 2. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of MC1R with this compound attenuates neuroinflammation via cAMP/PKA/Nurr1 pathway after neonatal hypoxic-ischemic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]